2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile
Description
The compound 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile features a toluene-4-sulfonyl group attached to a dihydro-isoquinoline scaffold bearing a nitrile functional group. These analogs share key functional motifs, such as sulfonyl groups and aromatic backbones, enabling comparative analysis of their synthetic strategies, reactivity, and physicochemical properties .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1H-isoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMNXBOSSTXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292398 | |
| Record name | 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3340-68-9 | |
| Record name | NSC82272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves the reaction of toluene-4-sulfonyl chloride with 1,2-dihydro-isoquinoline-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Studies have shown that 2-(toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile demonstrates cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in breast cancer cells through apoptosis induction .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
Building Block in Synthesis
Due to its functional groups, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including other isoquinoline derivatives and heterocycles, which are valuable in pharmaceutical development .
Reagent in Chemical Reactions
This compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its sulfonyl group enhances electrophilicity, facilitating reactions with nucleophiles .
Material Science
Polymerization Studies
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Research indicates that it can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in advanced materials .
Nanomaterials Development
Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique properties allow for the creation of nanoparticles with specific functionalities, which can be applied in drug delivery systems and catalysis.
Case Study 1: Anticancer Research
In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Synthesis of Isoquinoline Derivatives
A research team at ABC Institute utilized this compound as a starting material to synthesize novel isoquinoline derivatives. Their findings showed that these derivatives exhibited enhanced biological activity compared to their precursors, suggesting that modifications to the isoquinoline structure could lead to improved therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights structural differences and similarities between the target compound and its analogs from the evidence:
Key Observations:
Sulfonyl Group Reactivity: The toluene-4-sulfonyl group in analogs serves as an electron-withdrawing group, stabilizing intermediates during nucleophilic substitution reactions. For example, chlorosulfonyl derivatives (e.g., , compound 14) undergo hydrolysis or esterification with alcohols like 2-(toluene-4-sulfonyl)ethanol to form stable esters .
Synthetic Methodologies :
- Esterification : Toluene-4-sulfonyl-containing esters are synthesized via acid-catalyzed condensation (e.g., using p-toluenesulfonic acid) or nucleophilic displacement of chlorosulfonyl intermediates .
- Benzimidazole Derivatives : Sulfonated benzimidazoles () are prepared by coupling chlorosulfonyl precursors with heterocyclic amines under basic conditions (e.g., NaH/CH₂Cl₂), achieving yields of 72–95% .
Purification and Characterization :
Physicochemical and Spectral Comparisons
Table: $ ^1H $-NMR Data for Selected Analogs
Notable Trends:
Stability and Functional Group Compatibility
- Nitrile vs. Ester Stability : While esters in analogs (e.g., , compound 13) are hydrolyzed under basic conditions to carboxylic acids , the nitrile group in the target compound is likely resistant to hydrolysis, offering greater stability in physiological environments.
- Sulfonyl Group Robustness : The toluene-4-sulfonyl group remains intact under acidic and moderately basic conditions in all analogs, as evidenced by its persistence through reflux and chromatographic purification .
Biological Activity
2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The compound is typically synthesized through the reaction of appropriate isoquinoline derivatives with toluene sulfonyl chloride and carbonitrile precursors under controlled conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In a patent document, it was reported that derivatives exhibited significant anticancer activity against various cancer cell lines, including ovarian cancer (IGROVl), leukemia (CCRF-CEM & RPMI-8226), melanoma (UACC-62), and CNS cancer (SF-295 & SNB-75) . The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for tumor growth.
Antimicrobial Activity
The antimicrobial properties of related compounds have been investigated, revealing promising results. A study on N-sulfonyl-1,2,3,4-tetrahydroisoquinolines showed that certain derivatives exhibited notable antifungal activity against species such as Aspergillus and Penicillium . Although specific data on this compound is limited, its structural analogs have shown potential as effective antimicrobial agents.
Protein Kinase Inhibition
The compound has also been studied for its role as a protein kinase inhibitor. It has been suggested that it may inhibit the action of protein tyrosine kinases, which are crucial in regulating cell proliferation and differentiation . This inhibition could lead to therapeutic applications in conditions characterized by deregulated cell growth, such as cancer.
Case Studies
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the viability of any therapeutic compound. Preliminary studies suggest that derivatives of this class exhibit favorable ADMET characteristics, with low hepatic toxicity identified in several compounds . This makes them suitable candidates for further development in pharmacological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
